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Cat. No.: B3028188 Get Quote

Harnessing the Power of the Auxin-Inducible Degron 2 (AID2) System for Precise Temporal

Control of Protein Abundance

The ability to rapidly and specifically deplete a protein of interest within living cells is a powerful

tool for elucidating its function. The second-generation auxin-inducible degron (AID2) system

offers a robust and highly specific method for achieving conditional protein knockdown.[1][2][3]

This system utilizes a plant-based degradation pathway that is exogenously introduced into

mammalian cells or other model organisms. The key components are a mutated F-box protein

from rice, OsTIR1(F74G), a small degradation tag (mini-AID or mAID), and a synthetic auxin

analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA).[1][4]

The AID2 system represents a significant improvement over the original AID system by

addressing its major limitations: leaky degradation in the absence of the inducer and the

requirement for high, potentially toxic concentrations of natural auxin (IAA).[2][5][6] The F74G

mutation in OsTIR1 creates a "bump-and-hole" interaction with 5-Ph-IAA, leading to a high-

affinity and specific binding that is not observed with the wild-type receptor and natural auxin.[7]

This enhanced specificity allows for the use of 5-Ph-IAA at concentrations up to 1000-fold

lower than IAA, effectively eliminating off-target effects and basal degradation.[1][2]

Upon introduction of 5-Ph-IAA, the OsTIR1(F74G) forms a complex with the mAID-tagged

protein of interest. This interaction is mediated by 5-Ph-IAA acting as a "molecular glue".[8][9]

The formation of this ternary complex leads to the recruitment of the endogenous Skp1-Cullin1-

F-box (SCF) E3 ubiquitin ligase machinery, resulting in the polyubiquitination of the target
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protein and its subsequent rapid degradation by the 26S proteasome.[1][10] This process is

highly efficient, with degradation often observed within minutes of 5-Ph-IAA addition, and is

also reversible upon washout of the compound.[2]

Key Advantages of the 5-Ph-IAA-based AID2 System:
Rapid Degradation Kinetics: Depletion of the target protein is typically observed within

minutes to a couple of hours.[2][11]

Low Ligand Concentration: Effective degradation is achieved at nanomolar to low micromolar

concentrations of 5-Ph-IAA, minimizing potential toxicity.[12]

Reduced Leaky Degradation: The specific interaction between OsTIR1(F74G) and 5-Ph-IAA
significantly reduces unintended protein degradation in the absence of the inducer.[2][5]

High Specificity: The system is orthogonal to endogenous mammalian pathways, ensuring

that only the tagged protein is targeted.

Reversibility: Removal of 5-Ph-IAA allows for the re-accumulation of the target protein,

enabling the study of protein function in a temporally controlled manner.[6]

Broad Applicability: The AID2 system has been successfully implemented in a variety of

model systems, including yeast, C. elegans, Drosophila, zebrafish, mice, and various

mammalian cell lines.[2][12][13]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the AID2 system and a typical workflow for

a live-cell imaging experiment.

Figure 1: Mechanism of the Auxin-Inducible Degron 2 (AID2) System.
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Figure 2: Experimental workflow for live-cell imaging of protein degradation.

Quantitative Data Summary
The following tables summarize key quantitative parameters of the 5-Ph-IAA-mediated protein

degradation system gathered from various studies.
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Table 1: 5-Ph-IAA Concentration and Degradation Efficiency

Cell
Line/Organism

Target Protein
5-Ph-IAA
Concentration

Degradation
Efficiency

Reference

HCT116 mAID-EGFP 1 µM >95% depletion [12]

Mouse Embryos

(E9.5, E13.5)
mAID-EGFP

5 mg/kg

(intraperitoneal)

Efficient

depletion
[12]

C. elegans
GFP::mAID::HTZ

-1
1 µM

Efficient

degradation
[13]

Mouse Primary

Cells (MEFs)
CEP192-AID 1 µM

~97-98%

depletion within 1

hour

[2]

Cryptococcus

neoformans

Various (e.g.,

CET1, ERG8)
1 µM

Growth inhibition

(indicating

degradation of

essential

proteins)

[3]

Human Cell

Lines (A549,

HEK293A,

U2OS)

Various

endogenous

proteins

Not specified

Effective degron-

GFP tagging and

depletion

[10]

Table 2: Protein Degradation Kinetics
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Cell
Line/Organism

Target Protein Half-life (t½)
Time to Max
Degradation

Reference

Mammalian Cells Plk4-AID-YFP ~9 min ~80 min [11]

Mammalian Cells
CENP-A-AID-

YFP
~18 min ~80 min [11]

Mammalian Cells TRF2-AID-YFP ~13 min ~80 min [11]

Mammalian Cells
Cyclin B1-AID-

YFP
~17 min ~80 min [11]

Mouse Primary

Cells (MEFs)
CEP192-AID Not specified

Near-complete

degradation

within 1 hour

[2]

Mouse Tissues

(in vivo)
CEP192-AID Not specified

~80-90%

reduction in 30

minutes

[2]

Yeast (S.

cerevisiae)
mGFP-AID

~25 min (with

0.25 mM IAA)
~1 hour [14]

Protocols
Protocol 1: Generation of a Stable Cell Line for AID2-
mediated Degradation
This protocol outlines the steps for creating a stable cell line co-expressing the OsTIR1(F74G)

F-box protein and a protein of interest endogenously tagged with a mini-AID (mAID) degron

and a fluorescent reporter (e.g., GFP).

Materials:

Human cell line of choice (e.g., HCT116, U2OS)

Lentiviral or piggyBac vector for OsTIR1(F74G) expression

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.pnas.org/doi/10.1073/pnas.1216880109
https://www.pnas.org/doi/10.1073/pnas.1216880109
https://www.pnas.org/doi/10.1073/pnas.1216880109
https://www.pnas.org/doi/10.1073/pnas.1216880109
https://www.biorxiv.org/content/10.1101/2024.06.04.597287v1.full-text
https://www.biorxiv.org/content/10.1101/2024.06.04.597287v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC5498663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CRISPR/Cas9 system components (Cas9 nuclease, sgRNA targeting the C-terminus of the

gene of interest)

Donor plasmid containing the mAID-GFP tag flanked by homology arms for the target locus

Transfection reagent

Fluorescence-activated cell sorting (FACS) or antibiotic selection

Cell culture medium and supplements

Imaging-grade glass-bottom dishes

Methodology:

Establishment of OsTIR1(F74G) Expressing Cell Line:

Transduce the parental cell line with a lentiviral vector or transfect with a piggyBac

transposon system to stably integrate and express OsTIR1(F74G).

Select for successfully transduced/transfected cells using an appropriate selection marker

(e.g., puromycin).

Expand a polyclonal or single-cell-derived clonal population of OsTIR1(F74G)-expressing

cells.

Endogenous Tagging of the Protein of Interest (POI):

Design a single guide RNA (sgRNA) to target the genomic locus of the POI immediately

upstream of the stop codon.

Construct a donor plasmid containing the mAID-GFP cassette flanked by 500-800 bp

homology arms corresponding to the genomic sequences upstream and downstream of

the Cas9 cut site.

Co-transfect the OsTIR1(F74G)-expressing cells with the Cas9/sgRNA expression plasmid

and the donor plasmid.
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After 48-72 hours, enrich for successfully edited cells. This can be achieved by FACS for

GFP-positive cells or by using a co-transfected selection marker.

Isolate single cells into 96-well plates to establish clonal cell lines.

Validation of Clonal Cell Lines:

Expand the single-cell clones.

Verify the correct integration of the mAID-GFP tag at the target locus by PCR genotyping

and Sanger sequencing.

Confirm the expression and correct localization of the fluorescently tagged POI by

fluorescence microscopy and Western blotting.

Protocol 2: Live-Cell Imaging of 5-Ph-IAA-Induced
Protein Degradation
This protocol details the procedure for real-time visualization and quantification of protein

degradation in the generated stable cell line.

Materials:

Validated AID2-system-enabled cell line

Imaging-grade glass-bottom dishes or plates

Live-cell imaging medium (e.g., FluoroBrite DMEM) supplemented with serum and antibiotics

High-concentration stock solution of 5-Ph-IAA in DMSO (e.g., 1 mM)

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2) and

appropriate filter sets for the chosen fluorophore.

Methodology:

Cell Seeding:
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One to two days prior to imaging, seed the cells onto glass-bottom dishes at a density that

will result in 50-70% confluency at the time of the experiment.

Microscope Setup:

Turn on the microscope and environmental chamber well in advance to ensure

temperature and CO2 levels are stable.

Place the dish on the microscope stage and allow it to equilibrate for at least 30 minutes.

Baseline Imaging (Pre-treatment):

Identify a field of view with healthy, representative cells.

Set the imaging parameters (e.g., exposure time, laser power) to obtain a good signal-to-

noise ratio while minimizing phototoxicity.

Acquire images at multiple positions for the "time 0" data point.

Induction of Degradation:

Prepare a working solution of 5-Ph-IAA in pre-warmed live-cell imaging medium to the

final desired concentration (typically 0.5 - 1 µM).

Carefully remove the existing medium from the dish and replace it with the 5-Ph-IAA-

containing medium.

Time-Lapse Acquisition:

Immediately start the time-lapse imaging sequence.

Acquire images at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to

observe complete degradation (e.g., 2-4 hours).

It is crucial to use a focus-locking mechanism to prevent focal drift during the acquisition.

Image Analysis and Quantification:
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Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean

fluorescence intensity of the tagged protein within individual cells or specific subcellular

compartments over time.

For each time point, measure the intensity of multiple cells and calculate the average and

standard deviation.

Normalize the fluorescence intensity at each time point to the intensity at time 0 for each

cell.

Plot the normalized fluorescence intensity as a function of time to visualize the

degradation kinetics.

From this data, parameters such as the degradation half-life (t½) can be calculated.

Optional Controls:

Vehicle Control: Perform a parallel experiment where cells are treated with the same

concentration of DMSO used to dissolve the 5-Ph-IAA to ensure the vehicle itself does not

affect protein levels.

Proteasome Inhibitor Control: To confirm that the observed fluorescence loss is due to

proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 30-60

minutes before adding 5-Ph-IAA. This should block the degradation of the target protein.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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